molecular formula C9H13F2NO4 B1493147 4-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid CAS No. 2098076-03-8

4-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid

Cat. No.: B1493147
CAS No.: 2098076-03-8
M. Wt: 237.2 g/mol
InChI Key: ITNQPYVXNRLSML-UHFFFAOYSA-N
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Description

4-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid (CAS No. 2098076-03-8) is a specialized organic compound featuring a pyrrolidine ring substituted with two fluorine atoms and a hydroxymethyl group, linked to a 4-oxobutanoic acid moiety. The 4-oxobutanoic acid component contributes to acidity and molecular interactions, making it relevant in pharmaceutical and material science research. This compound is commercially available through Toronto Research Chemicals, emphasizing its niche applications in biomedical studies .

Properties

IUPAC Name

4-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO4/c10-9(11)3-6(4-13)12(5-9)7(14)1-2-8(15)16/h6,13H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNQPYVXNRLSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1(F)F)C(=O)CCC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common approach is the cyclization of a suitable precursor containing the difluoro and hydroxymethyl groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its difluoro and hydroxymethyl groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its unique structure allows it to interact with specific enzymes or receptors.

Medicine: The compound has potential applications in drug development. Its ability to modulate biological processes makes it a candidate for the synthesis of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials. Its unique properties may enhance the performance of various products.

Mechanism of Action

The mechanism by which 4-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved will vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Key Structural Features

The target compound’s pyrrolidine core distinguishes it from other 4-oxobutanoic acid derivatives. Below is a comparison with structurally related compounds:

Compound Name & Source Substituents/R Groups Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Target Compound (CAS 2098076-03-8) 4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl C₉H₁₃F₂NO₄ ~253.2 Enhanced solubility, metabolic stability
4-(4-Chlorophenyl)-4-oxobutanoic acid 4-Chlorophenyl C₁₀H₉ClO₃ 212.63 Aryl group increases lipophilicity
8a () Ethylamino-linked amido, iodine substituent C₁₇H₁₈F₃IN₃O₃ ~534.2 Radiopharmaceutical potential
S1 () Adamantyloxy C₁₄H₂₀O₅ 268.30 Bulky group hinders crystallization
4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid 4-Chlorophenyl, 4-methylpiperazine C₁₅H₁₉ClN₂O₃ 310.78 Piperazine introduces basicity
Physicochemical Properties
  • Melting Points : 8a (96.5–98.5°C) vs. 8b (161.5–162.5°C) suggests substituent bulkiness affects crystallinity . The target compound’s melting point is unreported but likely influenced by its polar hydroxymethyl group.
  • Solubility: The hydroxymethyl group in the target compound enhances water solubility compared to aryl-substituted derivatives (e.g., 4-(4-chlorophenyl)-4-oxobutanoic acid) .

Challenges and Innovations

  • Synthetic Complexity : Introducing the difluoro-pyrrolidine moiety requires precise control, contrasting with simpler aryl-substituted analogs .
  • Stability: The difluoro substitution in the target compound reduces metabolic degradation compared to non-fluorinated analogs .

Biological Activity

4-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with difluoro and hydroxymethyl substitutions, contributing to its unique reactivity and interaction with biological targets. Its molecular formula is C10H16F2N2O3C_{10}H_{16}F_2N_2O_3, and it has a molecular weight of approximately 250.25 g/mol. The presence of fluorine atoms enhances its lipophilicity and may influence its binding affinity to various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and metabolic disorders.
  • Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which can protect cells from oxidative stress.
  • Neurotransmitter Modulation : Similar compounds have been identified as modulators of neurotransmitter systems, indicating potential applications in neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits fatty acid synthase (FASN)
Antioxidant ActivityExhibits significant antioxidant properties
Neurotransmitter ModulationModulates GABAergic activity

Case Study 1: Inhibition of Fatty Acid Synthase

A study investigated the effects of related compounds on fatty acid synthase (FASN), revealing that this compound significantly reduced FASN activity in vitro. This inhibition led to decreased lipid synthesis in cancer cell lines, suggesting a potential application in cancer therapy by targeting metabolic pathways critical for tumor growth .

Case Study 2: Antioxidant Activity Assessment

In another study, the antioxidant capacity of the compound was assessed using the CUPRAC assay. Results indicated that it effectively scavenged free radicals and reduced oxidative stress markers in cultured cells. This suggests a protective role against oxidative damage, which is implicated in various diseases including neurodegenerative disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid
Reactant of Route 2
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4-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid

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